6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate, also known as Tyrindoxyl sulfate, is a compound belonging to the indole family. Indoles are characterized by a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound features a bromine atom at the 6-position, a methylthio group at the 2-position, and a sulfate group attached to the hydroxyl at the 3-position of the indole structure. Its molecular formula is with a molecular weight of approximately 338.2 g/mol .
The chemical behavior of 6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate can be influenced by its functional groups. Key reactions include:
These reactions are essential for understanding its reactivity in biological systems and synthetic applications.
Research indicates that 6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate exhibits significant biological activity. It has been studied for its potential roles in:
The synthesis of 6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate can be achieved through several methods:
These methods highlight the versatility in synthetic approaches to obtain this compound.
6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate has potential applications in various fields:
Interaction studies involving 6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate focus on its effects on biological systems:
Such studies are essential for determining its pharmacokinetic properties and potential side effects.
Several compounds share structural similarities with 6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| Tyrindoxyl sulfate | Contains an indole structure with a sulfate group | Unique bromine and methylthio substituents |
| Indole-3-acetic acid | A simple indole derivative without halogen or sulfur | Lacks the bromine and methylthio groups |
| 5-Bromoindole | Brominated indole without additional functional groups | No sulfur or methylthio substituents |
| Indole-3-carboxylic acid | Contains carboxylic acid instead of sulfate | Different functional group chemistry |
This table illustrates how 6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate stands out due to its specific halogen and sulfur functionalities, influencing its chemical behavior and biological properties.
Tyrindoxyl sulfate was first characterized in the hypobranchial glands of Muricidae molluscs, including Dicathais orbita and Plicopurpura pansa, where it serves as the dominant precursor to Tyrian purple. These marine gastropods have been harvested since antiquity for their purple secretions, with archaeological evidence linking their use to Phoenician and Minoan civilizations. The compound’s natural occurrence correlates with the molluscs’ defense mechanisms, as enzymatic oxidation of tyrindoxyl sulfate produces the antimicrobial pigment 6,6′-dibromoindigo.
Recent metabolomic studies reveal that tyrindoxyl sulfate constitutes up to 80% of the brominated indole derivatives in D. orbita hypobranchial secretions, accompanied by minor quantities of indoxyl sulfate and tyrindoxyl S-oxide sulfate. Its concentration varies seasonally, peaking during reproductive cycles—a phenomenon attributed to the compound’s dual role in chemical defense and egg-mass pigmentation.
The biosynthetic route from tyrindoxyl sulfate to Tyrian purple involves a two-step enzymatic process (Figure 1):
This pathway exhibits remarkable regioselectivity, with <5% of byproducts such as indirubin or isoindigo observed under physiological conditions. Comparative studies of Muricidae species demonstrate that tyrindoxyl sulfate’s methylthio (-SMe) group enhances oxidative stability compared to non-sulfated precursors, enabling efficient pigment deposition in marine environments.
Table 1: Key intermediates in Tyrian purple biosynthesis
Modern applications of tyrindoxyl sulfate span three domains:
6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate features a bicyclic indole core (C8H7N) with three distinct functional groups:
The molecular formula is C9H9BrNO4S2, with a molecular weight of approximately 338.2 g/mol . The bromine and methylthio substituents create a sterically and electronically complex environment, critical for its biological activity and synthetic utility.
Direct 1H-NMR data for tyrindoxyl sulfate were obtained from hypobranchial gland extracts of Dicathais orbita [4]. Key assignments include:
| Proton Environment | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Methylthio (-SCH3) | 2.50 | Singlet | 2-Position methyl |
| Aromatic protons (H-5, H-6, H-7) | 7.20–7.65 | Doublet/doublet | Indole ring |
| Sulfate-linked protons | Not detected | – | Exchange with D2O |
The absence of NH signals in D2O is attributed to proton exchange with the solvent [4].
Density Functional Theory (DFT) calculations predict:
| Compound | Key Features | Unique Attributes |
|---|---|---|
| 6-Bromoindole | Bromine at position 6 | No sulfur or sulfate substituents |
| Indole-3-acetic acid | Carboxylic acid at position 3 | Lacks halogen/sulfur groups |
| Tyrindoxyl S-oxide sulfate | Sulfur oxidized to sulfoxide | Intermediate in Tyrian purple biosynthesis |
6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate is synthesized via:
The isolation of 6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate from marine sources represents a sophisticated area of natural product chemistry. This compound, also known as tyrindoxyl sulfate, primarily originates from marine molluscs of the family Muricidae, where it serves as a precursor to the historically significant Tyrian purple dye [1] [2].
Marine extraction protocols for brominated indole sulfates have evolved significantly to address the unique challenges posed by these compounds' instability and low concentrations in biological tissues. The hypobranchial glands of marine molluscs, particularly Dicathais orbita and Murex species, represent the primary biological source for these compounds [3] [4]. Extraction procedures must account for the enzymatic conversion of tyrindoxyl sulfate to its oxidized products, which occurs rapidly upon tissue disruption.
Modern extraction methodologies employ ethanol-based solvent systems as the preferred approach for isolating tyrindoxyl sulfate from marine mollusc tissues [5]. Ethanol extraction demonstrates superior efficiency compared to chloroform or methanol, providing high reproducibility with fewer degradative artifacts. The extraction process involves immediate homogenization of freshly excised hypobranchial glands with analytical grade ethanol, maintaining a solvent-to-tissue ratio of approximately 15:1 by volume [5]. This rapid extraction protocol prevents enzymatic hydrolysis of the sulfate group by the mollusk's endogenous arylsulfatase enzyme.
Quantitative data from Dicathais orbita extractions reveal that ethanol-based protocols can achieve extraction efficiencies exceeding 85% for tyrindoxyl sulfate recovery [6]. The compound typically occurs at concentrations ranging from 0.5 to 2.5 milligrams per gram of wet hypobranchial gland tissue, representing approximately 15-30% of the total brominated indole content [5]. Water extraction protocols, while effective for concentrating hydrophilic compounds including tyrindoxyl sulfate and choline, demonstrate reduced overall yields compared to ethanol methods [6].
Alternative extraction approaches utilizing ionic liquids have shown promise for specific marine natural products. Studies on shrimp waste extraction using 1-propylamine-3-methylimidazolium bromide achieved astaxanthin yields of approximately 0.080 micrograms per milligram of dried material [7]. While not directly applicable to indole sulfate extraction, these methodologies suggest potential applications for improving extraction efficiency from marine biomass.
Supercritical fluid extraction and pressurized solvent extraction represent emerging technologies for marine natural product isolation [7]. These methods offer advantages in terms of environmental sustainability and selective extraction capabilities, though their application to brominated indole sulfates remains limited due to the polar nature of these compounds.
The synthetic preparation of 6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate requires sophisticated multi-step approaches that address the challenges of regioselective bromination, methylthio group installation, and sulfate ester formation. Contemporary synthetic methodologies have developed increasingly efficient routes to access this complex molecular architecture.
The construction of the 6-bromoindole core represents a critical initial step in synthetic approaches. Multiple strategies have been developed, with the most scalable approach involving a four-stage sequence beginning from para-aminotoluene [8]. This route proceeds through diazotization, bromination, and subsequent ring closure reactions, providing 6-bromoindole in moderate yields suitable for multi-gram scale preparations. Alternative approaches utilizing directed metallation of N-protected indoles followed by bromination have also proven effective, though these methods typically require more sophisticated reaction conditions [9].
Regioselective bromination at the 6-position of substituted indoles presents significant synthetic challenges due to the inherent reactivity patterns of the indole nucleus. Recent advances have demonstrated that N-carbamate protection strategies can effectively direct bromination to the desired position [10]. Treatment of methyl indolyl-3-acetate derivatives with carbamate protecting groups, followed by bromination with molecular bromine in carbon tetrachloride, achieves 6-brominated products in yields exceeding 86% [10]. The use of excess bromine, typically 8 equivalents, proves essential for achieving consistently high yields and reaction rates.
The installation of methylthio substituents at the 2-position requires careful consideration of the electronic properties of the indole system. Palladium-catalyzed cross-coupling methodologies using methylthioalkyl metal reagents have shown promise, though yields can be variable depending on the specific substrate and reaction conditions [11]. Alternative approaches involving nucleophilic substitution reactions of activated 2-haloindoles with methylthiolate nucleophiles provide more predictable outcomes, particularly when conducted under basic conditions in polar aprotic solvents.
Hydroxylation at the 3-position of the indole nucleus can be achieved through several complementary strategies. Direct oxidation methods using selenium dioxide or other electrophilic oxygen sources provide moderate yields but require careful optimization to prevent over-oxidation. Alternatively, installation of oxygen functionality through palladium-catalyzed hydroxylation reactions offers improved selectivity, though these methods typically require specialized ligand systems and can be sensitive to reaction conditions.
The final sulfation step represents perhaps the most challenging aspect of the total synthesis. Chemical sulfation of indole derivatives requires specialized reagents and reaction conditions to achieve the desired sulfate ester while avoiding competing reactions [12]. The most effective protocols employ sulfur trioxide-amine complexes, particularly the trimethylamine complex, under carefully controlled conditions. Optimal results are achieved using 6-10 molar equivalents of the sulfating reagent per hydroxyl group in acetonitrile under microwave irradiation at 100°C [12]. This protocol can achieve per-sulfated products in yields ranging from 70-95%.
Alternative sulfation methodologies based on sulfitylation-oxidation protocols offer complementary approaches with different advantages [12]. This three-step sequence involves initial formation of alkyl ethyl sulfite derivatives, oxidation using sodium periodate and ruthenium chloride catalyst, and final release of sulfate monoesters using sodium iodide. The overall yields for this protocol can reach 77% compared to 41% for direct sulfation methods.
Low-temperature, acid-catalyzed sulfation represents another promising approach for sensitive substrates [12]. This protocol employs sulfur trioxide-triethylamine complex with triflic acid at -20°C, achieving per-sulfation yields of 53-77% depending on the substrate structure. The mechanism involves acid-catalyzed liberation of sulfur trioxide in situ, eliminating the requirement for high reaction temperatures.
Recent advances in regioselective sulfation have exploited stannyl complex formation to direct sulfate installation to specific positions [12]. The preferential formation of stannylene acetals by cis diols enables sulfation at sterically less accessible positions, achieving selective mono-sulfation yields of 76% in representative examples.
Bromoperoxidase enzymes represent powerful biocatalytic tools for the selective introduction of bromine atoms into organic substrates, offering significant advantages over traditional chemical bromination methods. These enzymes, widely distributed in marine organisms including algae, bacteria, and fungi, catalyze the oxidation of bromide ions to reactive bromine species that subsequently halogenate organic substrates with remarkable selectivity [13] [14].
Vanadium bromoperoxidase enzymes isolated from marine red algae have demonstrated exceptional capability for the bromination of indole derivatives [13] [15]. The enzyme from species including Laurencia, Plocamium, and Corallina catalyzes the bromination of simple substituted indoles through a mechanism involving initial attack at the C2-C3 double bond by oxidized bromine species. Kinetic studies reveal that vanadium bromoperoxidase exhibits preferential reactivity toward indole substrates compared to alternative substrates including monochlorodimedone and phenol red [15].
The enzymatic bromination of indole substrates proceeds through substrate binding to the enzyme active site, distinguishing this process from simple chemical bromination with hypobromous acid [15]. Fluorescence quenching studies using 2-phenylindole demonstrate specific binding interactions with vanadium bromoperoxidase, yielding a quenching constant of 1.1 × 10⁵ M⁻¹ under physiological conditions. This binding interaction enables the enzyme to generate brominated products that differ significantly from those produced by free bromine species in solution.
The product distribution from vanadium bromoperoxidase-catalyzed reactions depends critically on the substitution pattern of the indole substrate [13]. 2-Substituted indoles typically yield 3-bromo products, while 3-substituted indoles predominantly form 3-oxo derivatives. When unsubstituted indole serves as the substrate, the major products include 3-bromoindole, oxindole, and indigo, with indigo formation occurring through oxidative coupling of 3-bromoindole and indoxyl without requiring molecular oxygen.
Recent developments in engineered halogenase enzymes have expanded the scope of enzymatic halogenation beyond traditional bromoperoxidases. The RebH enzyme variant 3-LSR demonstrates remarkable activity for the bromination of industrially important indole derivatives [16] [17]. This enzyme system can catalyze the bromination of 5-nitroindole without requiring external flavin reductase addition, forming monobrominated products in high yields with exceptional selectivity. Notably, no multibrominated products are observed under optimized reaction conditions, representing a significant advantage over chemical bromination methods.
The mechanism of RebH-catalyzed halogenation involves the formation of enzyme-bound oxidized halogen species that react specifically with the indole substrate [17]. The enzyme requires flavin adenine dinucleotide as a cofactor and utilizes α-ketoglutarate as a co-substrate in the halogenation reaction. Partially purified enzyme preparations demonstrate comparable activity to highly purified enzyme supplemented with recombinant flavin reductase, suggesting the presence of co-purified reductase activity in crude preparations.
Unspecific peroxygenases represent another class of enzymes capable of catalyzing indole transformations relevant to brominated indole synthesis [18]. These heme-thiolate enzymes, isolated from fungi including Agrocybe aegerita, catalyze the oxidative coupling of indole derivatives to form indigo dyes using hydrogen peroxide as the sole co-substrate. The reaction proceeds efficiently under mild conditions using less than 0.1% hydrogen peroxide and minimal organic co-solvent requirements.
Scale-up studies for peroxygenase-catalyzed indole transformations have demonstrated feasibility for reactor-scale production [18]. Ten-liter reaction volumes achieve comparable conversion efficiencies to laboratory-scale reactions, suggesting potential for industrial applications. The environmental advantages of these enzymatic processes, including reduced waste generation and elimination of harsh chemical reagents, make them attractive alternatives to traditional synthetic methods.
Marine bacterial bromoperoxidases offer additional opportunities for biotechnological applications in brominated indole synthesis [3]. Bacillus species isolated from marine mollusc hypobranchial glands demonstrate the ability to produce tyrindoxyl sulfate when cultured in tryptone broth supplemented with potassium bromide. Liquid chromatography-mass spectrometry analysis confirms the formation of the target compound in both culture supernatants and cell pellets, establishing the feasibility of bacterial production systems for this valuable natural product.
The substrate specificity and reaction conditions for marine bacterial bromoperoxidases require optimization for synthetic applications [19]. Studies using marine sediment bacteria including Shewanella marisflavi and Pseudoalteromonas prydzensis demonstrate the ability to biotransform indole substrates into brominated products. These whole-cell biocatalyst systems produce compounds with molecular ion peaks corresponding to monobromoindigo and dibromoindigo derivatives, suggesting potential for diverse product formation depending on reaction conditions and bacterial strain selection.
Recent advances in enzyme engineering and directed evolution techniques offer promising approaches for improving the efficiency and selectivity of bromoperoxidase-catalyzed reactions. Site-directed mutagenesis studies on halogenase enzymes have identified key residues responsible for substrate binding and regioselectivity, enabling the development of improved enzyme variants with enhanced catalytic properties. These engineering approaches may enable the development of specialized enzymes optimized for the production of specific brominated indole targets.
The integration of enzymatic bromination with chemical sulfation represents a promising hybrid approach for accessing complex brominated indole sulfates [12]. Sequential application of bromoperoxidase-catalyzed halogenation followed by chemical sulfation using established protocols could provide efficient routes to target compounds while maintaining the selectivity advantages of enzymatic processes for the challenging bromination step.
Table 1: Comparative Analysis of Bromination Methods for Indole Derivatives
| Method | Yield (%) | Selectivity | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Chemical Br₂/CCl₄ | 86 | Moderate | Room temperature, 24h | High yields, scalable | Limited selectivity, harsh conditions |
| NBS/Organic solvents | 59-97 | High | Room temperature, mild | Good selectivity, mild conditions | Variable yields, substrate dependent |
| Vanadium BrPO | 70-85 | Excellent | Aqueous, pH 6-8, 25°C | High selectivity, mild conditions | Enzyme cost, limited scale |
| RebH enzyme | >90 | Excellent | Aqueous, 30°C, pH 7.5 | No over-bromination, mild conditions | Complex cofactor requirements |
| Marine bacterial | 60-75 | Good | Growth medium, 25-30°C | Sustainable, whole-cell process | Lower yields, longer reaction times |
Table 2: Extraction Efficiency Data for Marine Brominated Indoles
| Source Organism | Extraction Solvent | Compound | Yield (mg/g tissue) | Recovery (%) | Reference Method |
|---|---|---|---|---|---|
| Dicathais orbita | Ethanol | Tyrindoxyl sulfate | 1.8-2.5 | 85-90 | HPLC-MS quantification |
| Murex trunculus | Chloroform/methanol | Mixed indoxyl sulfates | 0.8-1.2 | 65-75 | UV-vis spectrophotometry |
| Geodia barretti | Dichloromethane/methanol | 6-Bromoindole derivatives | 0.3-0.8 | 70-80 | LC-MS analysis |
| Hyrtios species | Ethanol | Bromoindole alkaloids | 0.2-0.6 | 60-70 | NMR quantification |